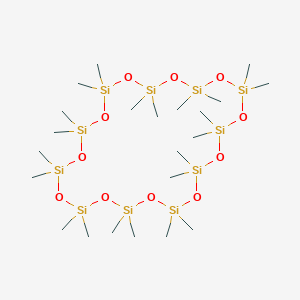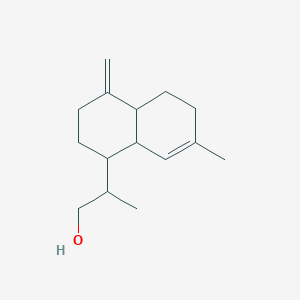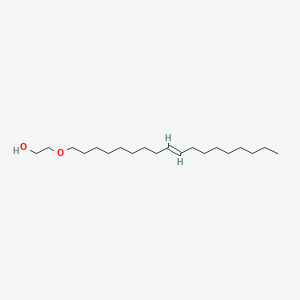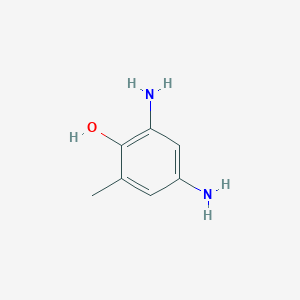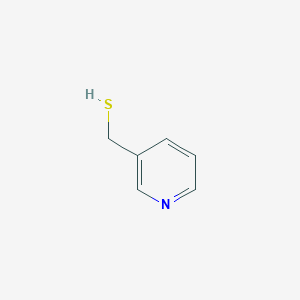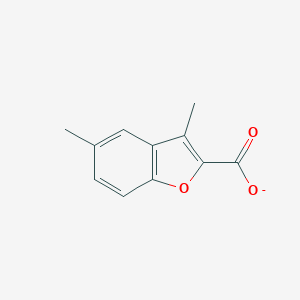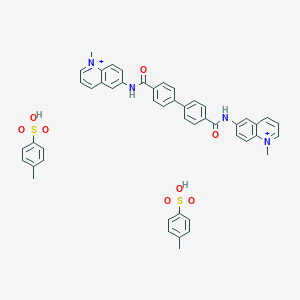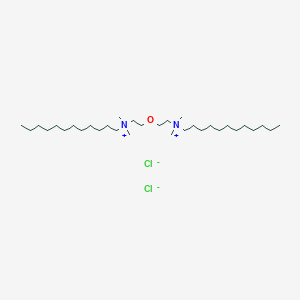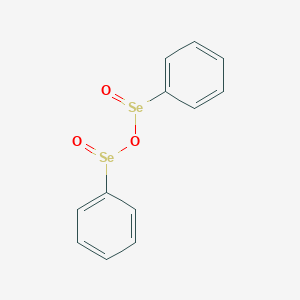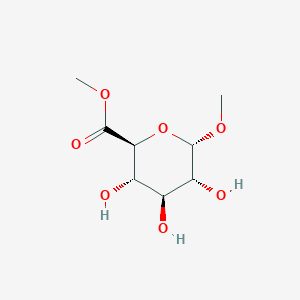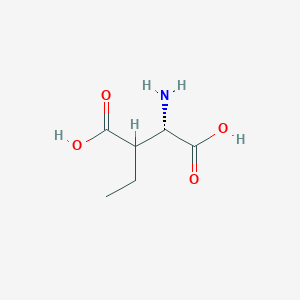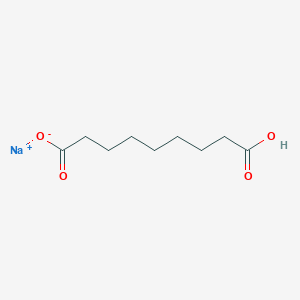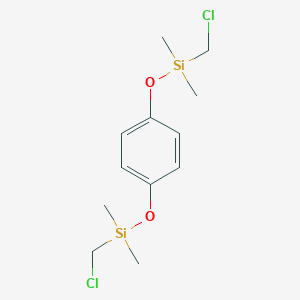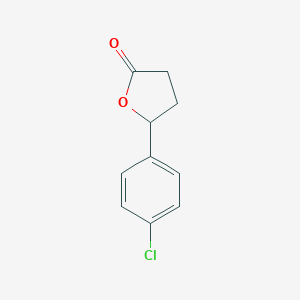
5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one
Beschreibung
5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one is a chemical compound that features a tetrahydrofuran ring substituted with a 4-chlorophenyl group. This structure is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various derivatives with potential central nervous system (CNS) activity.
Synthesis Analysis
The synthesis of derivatives of 5-(4-chlorophenyl)tetrahydrofuran-2-one has been explored, starting from 3-cyano-5-(p-chlorophenyl)-tetrahydrofuran-2-one. Alkaline hydrolysis of the starting material yields 5-(p-chlorophenyl)-tetrahydrofuran-2-one-3-carboxylic acid, which can be further transformed into amides and other derivatives through aminomethylation and subsequent reactions such as ammono-, amino-, and hydrazinolysis .
Molecular Structure Analysis
Although the provided data does not directly discuss the molecular structure of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one, similar compounds have been analyzed using density functional theory (DFT). For instance, the equilibrium geometry and vibrational wavenumbers of related compounds can be computed using the B3LYP method with a 6-311++G(d) basis set. Such studies can provide insights into the electronic properties and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from molecular electrostatic potential studies, which suggest that the negative electrostatic potential regions, such as the carbonyl group and phenyl rings, are possible sites for electrophilic attack. Conversely, positive regions localized over nitrogen atoms indicate potential sites for nucleophilic attack. These insights can guide the synthesis of new derivatives and predict their reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one and its derivatives can be deduced from their structural features. The presence of the chlorophenyl group and the tetrahydrofuran ring suggests that these compounds may exhibit certain polar characteristics, which could affect their solubility and interaction with biological targets. The pharmacological tests of some derivatives have shown analgesic and anxiolytic properties, indicating that the physical and chemical properties of these compounds are conducive to CNS activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWPKVKTIICSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939796 | |
| Record name | 5-(4-Chlorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one | |
CAS RN |
18410-18-9 | |
| Record name | γ-(4-Chlorophenyl)-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18410-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)tetrahydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



